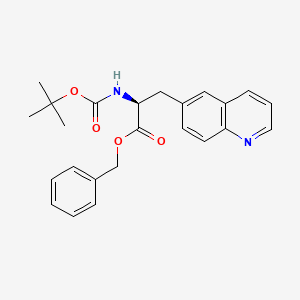
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a quinoline ring, which is known for its biological activity, and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline derivatives and amino acids.
Formation of the Intermediate: The amino acid is first protected with a Boc group to form the Boc-protected amino acid.
Coupling Reaction: The Boc-protected amino acid is then coupled with a quinoline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Final Product Formation: The resulting intermediate is then subjected to benzylation using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate involves its interaction with specific molecular targets. The quinoline ring can interact with enzymes or receptors, leading to various biological effects. The Boc group protects the amine functionality during chemical reactions, ensuring the compound’s stability and reactivity.
特性
分子式 |
C24H26N2O4 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-6-ylpropanoate |
InChI |
InChI=1S/C24H26N2O4/c1-24(2,3)30-23(28)26-21(22(27)29-16-17-8-5-4-6-9-17)15-18-11-12-20-19(14-18)10-7-13-25-20/h4-14,21H,15-16H2,1-3H3,(H,26,28)/t21-/m0/s1 |
InChIキー |
YDLFVRLNUFQAAO-NRFANRHFSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)N=CC=C2)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=CC=C2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


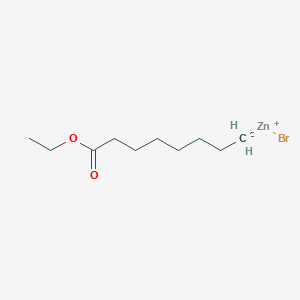


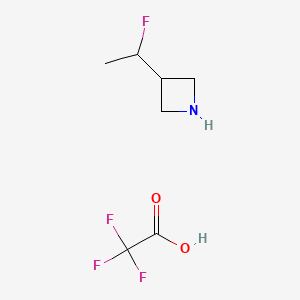
![trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B13911539.png)
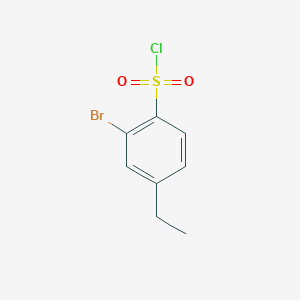
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol](/img/structure/B13911544.png)
![[1,2,3]Triazolo[1,5-a]pyridin-6-amine](/img/structure/B13911552.png)

![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)
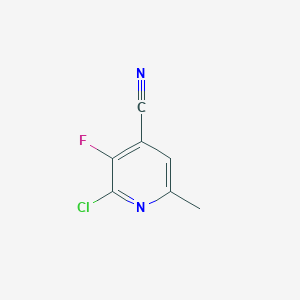

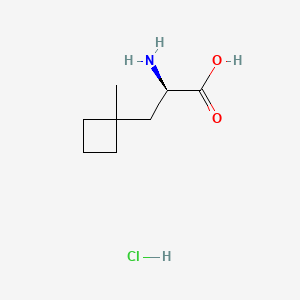
![(2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B13911582.png)
